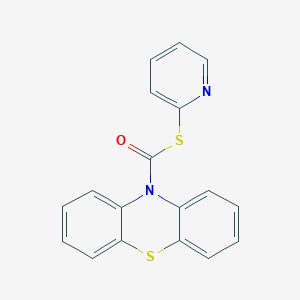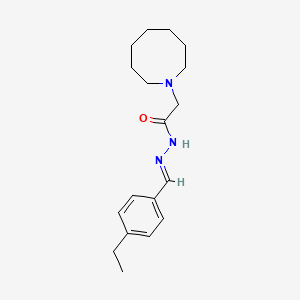
S-2-pyridinyl 10H-phenothiazine-10-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Phenothiazine derivatives, including those similar to S-2-pyridinyl 10H-phenothiazine-10-carbothioate, are synthesized through various methods, including the reaction of isothiocyanate with the carbanion of corresponding cyclic precursors for secondary thioamides, or the reaction of ammonia or an amine with dithio ester prepared from the same precursor for primary, secondary, and tertiary thioamides (Aloup et al., 1987).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be complex, involving various substitutions that influence their chemical and physical properties. For instance, the substitution of the benzene ring with pyridine or pyridinium groups and the introduction of vinyl linkers have been shown to affect the spectral properties of phenothiazine derivatives, leading to potential applications as fluorophore-switching and near-infrared sensor materials (Lin & Chang, 2009).
科学的研究の応用
Synthesis and Chemical Properties
A study by Ranise et al. (1991) describes the synthesis of N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides, showcasing the versatility of phenothiazine derivatives in chemical synthesis. Some of these compounds, particularly the phenothiazine acylthioureas, exhibited in vitro platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid (Ranise et al., 1991).
Pharmaceutical Research
Phenothiazine derivatives have shown promise in pharmaceutical research. Narule et al. (2015) reported on the antioxidant and pharmacological activities of microwave-mediated synthesized phenothiazine derivatives, highlighting their potential in psychiatry as tranquilizers and neuroleptics. These compounds are known for their electron-donating properties and low oxidation potential, making them suitable for radical-cation formation and their use as markers for proteins and DNA (Narule et al., 2015).
Anticancer Activity
Research on new phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, has been conducted to evaluate their anticancer activity. These derivatives were synthesized and showed at least comparable activity against melanoma and breast cancer cell lines to the reference drug cisplatin, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).
Antiviral and Antifungal Activities
Bishnoi et al. (2002) synthesized benzimidazolyl-phenothiazine derivatives and studied their antiviral and antifungal activities. This research demonstrates the broad spectrum of biological activities that phenothiazine derivatives can exhibit, further contributing to their potential therapeutic applications (Bishnoi et al., 2002).
Materials Science Applications
Lin and Chang (2009) investigated vinyl-substituted 10H-phenothiazine derivatives for their spectral properties. They found that these derivatives show variations attributed to intramolecular charge transfer, suggesting potential applications in fluorophore-switching and near-infrared sensor technologies (Lin & Chang, 2009).
作用機序
The mechanism of action of “S-2-pyridinyl 10H-phenothiazine-10-carbothioate” is not clear from the available information. Phenothiazine derivatives have been studied for their interactions with various targets , but it’s unclear if these interactions would apply to “S-2-pyridinyl 10H-phenothiazine-10-carbothioate”.
特性
IUPAC Name |
S-pyridin-2-yl phenothiazine-10-carbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZEMWLZXDFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazin-10-yl 2-pyridylthio ketone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)
![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)



![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)